molecular formula C20H16N4O3 B2970685 N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide CAS No. 2034561-92-5

N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B2970685
CAS No.: 2034561-92-5
M. Wt: 360.373
InChI Key: WYLFKRZZVRZNNM-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a pyrazole ring, a pyridine ring, and a chromene ring . Pyrazole compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .


Synthesis Analysis

While specific synthesis methods for this compound were not found, pyrazole compounds are often synthesized through the reaction of hydrazines with 1,3-diketones .


Molecular Structure Analysis

The compound contains a 1-methyl-1H-pyrazol-4-yl group, a pyridin-3-yl group, and a 4-oxo-4H-chromene-2-carboxamide group . The exact molecular structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.

Scientific Research Applications

Synthesis and Properties of Novel Polymers

A study by Nechifor (2009) involved the synthesis of novel poly(coumarin-amide)s using a new monomer that incorporates the coumarin moiety into polyamides. These polymers demonstrated good thermal stability, solubility in aprotic polar solvents, and potential for film-forming, which suggests their usefulness in materials science, especially for applications requiring materials with specific optical and thermal properties (Nechifor, 2009).

Synthesis of Chromenopyrimidines

Another research effort by Anklekar and Kulkarni (1999) focused on synthesizing chromeno[2,3-d]pyrimidine derivatives. This work highlights the versatility of chromene derivatives in constructing complex heterocyclic structures, which are often pursued for their potential biological activities (Anklekar & Kulkarni, 1999).

Luminescence Properties and Binding Characteristics

Tang et al. (2011) designed and synthesized a novel aromatic carboxylic acid and its Eu(III) and Tb(III) complexes, investigating their luminescence properties and the binding interaction with bovine serum albumin (BSA). This study illustrates the potential of chromene derivatives in developing new luminescent materials and their interactions with biological molecules, indicating possible biomedical applications (Tang, Tang, & Tang, 2011).

Functionalization Reactions

Research by Yıldırım et al. (2005) explored the functionalization reactions of a specific 1H-pyrazole-3-carboxylic acid, demonstrating the chemical reactivity and potential applications of such compounds in synthetic chemistry, potentially leading to the development of novel pharmacologically active compounds (Yıldırım, Kandemirli, & Demir, 2005).

Synthesis of Chromenes and Benzochromenes

Lukashenko et al. (2017) developed a method for synthesizing 4H-chromenes and 1H-benzo[f]chromenes, showcasing the synthetic versatility of chromene derivatives and their potential as precursors for various heterocyclic compounds. This work contributes to the field of organic chemistry by providing new routes for the synthesis of complex molecules (Lukashenko, Osyanin, Osipov, & Klimochkin, 2017).

Properties

IUPAC Name

N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O3/c1-24-12-14(11-23-24)19-13(5-4-8-21-19)10-22-20(26)18-9-16(25)15-6-2-3-7-17(15)27-18/h2-9,11-12H,10H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYLFKRZZVRZNNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)C3=CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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